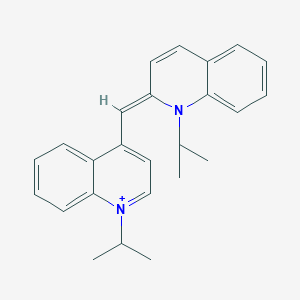![molecular formula C29H32O3 B10771318 (8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)
(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK112993 is a synthetic organic compound known for its role as a potent antagonist of the human progesterone receptorIt is known to significantly inhibit the growth of certain human tumors in experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK112993 involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate these transformations .
Industrial Production Methods
Industrial production of ZK112993 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ZK112993 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the steroid nucleus, potentially altering its activity.
Substitution: The acetyl and propynyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of strong nucleophiles or electrophiles under anhydrous conditions.
Major Products
The major products formed from these reactions include various analogs of ZK112993, each with potentially unique biological activities. These analogs are often studied to understand the structure-activity relationship of the compound .
Scientific Research Applications
ZK112993 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and the development of new synthetic methodologies.
Biology: ZK112993 is used to study the role of progesterone receptors in various biological processes, including cell proliferation and differentiation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of hormone-dependent cancers such as breast and uterine cancers.
Industry: ZK112993 is used in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mechanism of Action
ZK112993 exerts its effects by binding to the human progesterone receptor and acting as an antagonist. This binding prevents the receptor from interacting with its natural ligand, progesterone, thereby inhibiting the downstream signaling pathways. The compound induces a conformational change in the receptor, which prevents it from binding to DNA and activating gene transcription. This mechanism is particularly important in the context of hormone-dependent cancers, where progesterone signaling plays a crucial role in tumor growth and progression .
Comparison with Similar Compounds
Similar Compounds
RU486 (Mifepristone): Another potent progesterone receptor antagonist with similar applications in cancer research.
ZK98299: A related compound with distinct effects on receptor conformation and DNA binding.
ZK98734: Another analog with unique properties and applications in scientific research.
Uniqueness of ZK112993
ZK112993 is unique in its ability to induce a specific conformational change in the progesterone receptor, which distinguishes it from other antagonists. This unique mechanism of action makes it a valuable tool in the study of progesterone signaling and its role in various biological processes .
properties
Molecular Formula |
C29H32O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H32O3/c1-4-14-29(32)15-13-26-24-11-9-21-16-22(31)10-12-23(21)27(24)25(17-28(26,29)3)20-7-5-19(6-8-20)18(2)30/h5-8,16,24-26,32H,9-13,15,17H2,1-3H3/t24-,25+,26+,28-,29-/m0/s1 |
InChI Key |
OPKMKRUFBKTTRF-VBWGZTFCSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)C(=O)C)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)C(=O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)
![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)
![1-[3-[5-(3-aminophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B10771246.png)

![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)
![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)


![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)


![[3H]mesulergine](/img/structure/B10771347.png)